molecular formula C12H8BrF B8045150 4-Bromo-3-fluorobiphenyl

4-Bromo-3-fluorobiphenyl

Cat. No.: B8045150
M. Wt: 251.09 g/mol
InChI Key: QSVXXQNLMJMOPL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted by a bromine and a fluorine atom, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorobiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromoiodobenzene and 3-fluorophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The biphenyl core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the biphenyl core.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-3-fluorobiphenyl.

Scientific Research Applications

4-Bromo-3-fluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobiphenyl involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to different substrates. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-fluorobiphenyl: Similar structure but with different substitution pattern.

    4-Fluorobiphenyl: Lacks the bromine atom, leading to different reactivity and applications.

    4-Bromo-2-fluorobiphenyl: Another isomer with different substitution positions.

Uniqueness

4-Bromo-3-fluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where precise control over reactivity and interactions is required.

Properties

IUPAC Name

1-bromo-2-fluoro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVXXQNLMJMOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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